molecular formula C10H10BrFN2O B14233420 2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro- CAS No. 629628-16-6

2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-

Katalognummer: B14233420
CAS-Nummer: 629628-16-6
Molekulargewicht: 273.10 g/mol
InChI-Schlüssel: VJKGGEZNCGBWRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro- is a heterocyclic compound that features an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and fluorine atoms in its structure can significantly influence its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro- typically involves the reaction of 2-bromo-5-fluorobenzylamine with an appropriate oxazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro- involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro- is unique due to the specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms in its structure can enhance its reactivity and potential as a versatile building block in synthetic chemistry.

Eigenschaften

CAS-Nummer

629628-16-6

Molekularformel

C10H10BrFN2O

Molekulargewicht

273.10 g/mol

IUPAC-Name

N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C10H10BrFN2O/c11-9-2-1-8(12)5-7(9)6-14-10-13-3-4-15-10/h1-2,5H,3-4,6H2,(H,13,14)

InChI-Schlüssel

VJKGGEZNCGBWRU-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=N1)NCC2=C(C=CC(=C2)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.